molecular formula C46H46BNO3 B12572581 N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate

N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate

Cat. No.: B12572581
M. Wt: 671.7 g/mol
InChI Key: JGYRHULGDKVTIW-UHFFFAOYSA-N
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Description

N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate (CAS: 191093-16-0) is a quaternary ammonium salt characterized by a benzoyl-substituted benzyl group, dimethylamino groups, and a methacryloyl ethyl moiety, paired with a tetraphenylborate counterion . This compound combines cationic and polymerizable features, making it suitable for applications in materials science, such as ionic liquids or polymerizable surfactants. The tetraphenylborate anion enhances lipophilicity and solubility in organic solvents, while the methacryloyl group enables crosslinking in polymeric matrices .

Properties

Molecular Formula

C46H46BNO3

Molecular Weight

671.7 g/mol

IUPAC Name

(4-benzoylphenyl)methyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;tetraphenylboranuide

InChI

InChI=1S/C24H20B.C22H26NO3/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-17(2)22(25)26-15-14-23(3,4)16-18-10-12-20(13-11-18)21(24)19-8-6-5-7-9-19/h1-20H;5-13H,1,14-16H2,2-4H3/q-1;+1

InChI Key

JGYRHULGDKVTIW-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CC(=C)C(=O)OCC[N+](C)(C)CC1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three main stages:

Detailed Synthetic Steps

Step Reaction Type Reagents & Conditions Description
1 Quaternization Tertiary amine (N,N-dimethylaminoethyl methacrylate or similar) + 4-(benzoyl)benzyl halide (e.g., chloride or bromide) Nucleophilic substitution where the tertiary amine attacks the benzyl halide to form the quaternary ammonium salt. Typically performed in polar aprotic solvents (e.g., acetonitrile) at room temperature or mild heating.
2 Methacryloyl functionalization If not already present, acylation of the aminoethyl group with methacryloyl chloride or methacrylic anhydride Introduces the methacryloyl group on the ethyl chain attached to nitrogen, enabling polymerizable functionality. Reaction is done under inert atmosphere with base (e.g., triethylamine) to scavenge HCl.
3 Ion exchange Treatment of the quaternary ammonium halide salt with sodium tetraphenylborate or potassium tetraphenylborate The halide ion is replaced by tetraphenylborate anion via metathesis in aqueous or mixed solvent systems, often precipitating the product due to low solubility of the tetraphenylborate salt.

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dichloromethane are preferred for alkylation and acylation steps to enhance nucleophilicity and solubility.
  • Temperature: Mild heating (25–60 °C) is often sufficient for quaternization; acylation may require cooling to control exothermicity.
  • Catalysts/Base: Triethylamine or other organic bases are used to neutralize acid byproducts during acylation.
  • Purification: The final tetraphenylborate salt is purified by filtration, washing, and recrystallization from suitable solvents (e.g., ethanol or acetone).

Research Findings and Data

Yield and Purity

  • Quaternization reactions typically yield 70–90% of the intermediate ammonium salt.
  • Ion exchange with tetraphenylborate salts results in high-purity products due to selective precipitation.
  • Methacryloyl functionalization yields depend on reagent purity and reaction time, generally 80–95%.

Characterization

  • NMR Spectroscopy: Confirms the presence of benzoyl, methacryloyl, and ammonium groups.
  • Mass Spectrometry: Confirms molecular weight (~671.7 g/mol).
  • Elemental Analysis: Matches calculated C, H, N, and B content.
  • IR Spectroscopy: Shows characteristic carbonyl stretches for benzoyl (~1700 cm⁻¹) and methacryloyl (~1720 cm⁻¹) groups.

Summary Table of Preparation Methods

Preparation Stage Key Reagents Typical Conditions Outcome Notes
Quaternization N,N-dimethylaminoethyl methacrylate + 4-(benzoyl)benzyl chloride RT to 50 °C, acetonitrile, 12–24 h Quaternary ammonium halide salt High selectivity, mild conditions
Methacryloylation (if needed) Methacryloyl chloride + amine intermediate 0–25 °C, inert atmosphere, base present Methacryloyl-functionalized ammonium salt Control exotherm, avoid polymerization
Ion exchange Sodium tetraphenylborate aqueous solution Room temperature, stirring, 1–3 h Tetraphenylborate salt precipitate Efficient counterion exchange

Additional Notes

  • The methacryloyl group imparts polymerizable properties, making this compound useful in photopolymerizable systems.
  • Tetraphenylborate counterion enhances solubility in organic solvents and stabilizes the quaternary ammonium cation.
  • The benzoylbenzyl substituent provides UV-absorbing properties and potential for further functionalization.

Chemical Reactions Analysis

Types of Reactions

N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoyl group yields benzoic acid derivatives, while reduction of the methacryloyl group can produce various alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C46H46BNO3
  • Molecular Weight : 671.69 g/mol
  • CAS Number : 191093-16-0

The compound features a quaternary ammonium structure, which contributes to its solubility and reactivity in various chemical environments. The presence of the tetraphenylborate anion enhances its ability to form complexes with cations, making it useful in extraction processes.

Polymer Chemistry

1.1. Synthesis of Functional Polymers

N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate can be utilized as a monomer for synthesizing functionalized polymers. These polymers can exhibit unique properties such as increased solubility and enhanced mechanical strength. The polymerization process often involves free radical polymerization techniques, where the compound acts as a reactive species that can incorporate into the polymer backbone.

1.2. Applications in Drug Delivery Systems

Polymers derived from this compound are being investigated for their potential use in drug delivery systems. The incorporation of methacryloyl groups allows for the development of hydrogels that can encapsulate drugs and release them in a controlled manner. This property is particularly valuable in targeted therapy, where localized drug delivery is crucial.

Environmental Science

2.1. Removal of Ammonium Ions from Wastewater

One notable application of this compound is in environmental remediation, specifically for the removal of ammonium ions from contaminated water sources. The tetraphenylborate moiety forms insoluble salts with ammonium ions, facilitating their extraction from aqueous solutions .

2.2. Development of Functionalized Adsorbents

Research has shown that polymers functionalized with tetraphenylborate groups can be used as adsorbents for capturing ammonium ions and other nitrogen-containing species from wastewater . This approach not only aids in pollution control but also allows for the recycling of valuable nitrogen compounds.

Analytical Chemistry

3.1. Ion-selective Electrodes

The compound's ability to form stable complexes with various cations makes it suitable for developing ion-selective electrodes (ISEs). These electrodes are essential tools in analytical chemistry for measuring ion concentrations in solutions, providing accurate and reliable data for environmental monitoring and quality control processes.

3.2. Spectrophotometric Analysis

This compound has been utilized in spectrophotometric methods to quantify ammonium ion concentrations in different samples . This method employs the formation of colored complexes that can be measured using UV-Vis spectroscopy.

Mechanism of Action

The mechanism of action of N-(4-[Benzoyl]benzyl)-N,N-dimethyl-N-(2-[methacryloyl]ethyl) ammonium tetraphenylborate involves its interaction with various molecular targets. The benzoyl group can interact with enzymes and proteins, potentially inhibiting their activity. The methacryloyl group can undergo polymerization reactions, forming cross-linked networks that can encapsulate other molecules. The tetraphenylborate anion can stabilize the compound and enhance its solubility in organic solvents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Quaternary Ammonium Salts

(a) Carboxymethyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride, sodium salt (CAS: 66822-59-1)
  • Structural Differences : Replaces the benzoylbenzyl group with a carboxymethyl group and uses a chloride counterion.
  • Implications : The carboxylate group increases hydrophilicity, favoring aqueous solubility, while the chloride ion reduces lipophilicity compared to tetraphenylborate .
(b) N,N-Dimethyl-N-(1-hexyl)-N-(2-[methacryloyl]ethyl)ammonium bromide
  • Structural Differences : Substitutes the benzoylbenzyl group with a hexyl chain and uses bromide as the counterion.
  • Bromide ions offer moderate solubility in polar solvents .
(c) 4-Amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate
  • Structural Differences: Features a procainamide-derived cationic head (4-aminobenzamide with diethylaminoethyl) paired with tetraphenylborate.
  • Synthesis : Prepared via ion association between procainamide hydrochloride and sodium tetraphenylborate (85% yield, m.p. 177°C) .
  • Applications : Demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli, attributed to the tetraphenylborate anion enhancing cell membrane penetration .

Counterion Variants in Ammonium and Phosphonium Salts

(a) [(N-Benzamidomethyl)(N-benzoyl)amino]methyltriphenylphosphonium tetrafluoroborate
  • Structural Differences : Phosphonium core instead of ammonium, with tetrafluoroborate as the counterion.
  • Synthesis : Produced via α-amidoalkylation using Hünig’s base, highlighting distinct reactivity compared to ammonium salts .
  • Applications : Primarily used as a building block in organic synthesis due to its nucleophilic and amidoalkylating properties .
(b) N-(4-[Benzoyl]benzyl)-N,N,N-tributylammonium bromide (CAS: 172040-91-4)
  • Structural Differences : Tributyl groups replace dimethyl and methacryloyl substituents, with bromide as the counterion.
  • Implications : Increased alkyl chain length enhances hydrophobicity but reduces solubility in polar media compared to tetraphenylborate salts .

Physicochemical and Functional Comparisons

Melting Points and Solubility

Compound Melting Point (°C) Solubility Profile
N-(4-[Benzoyl]benzyl)-... tetraphenylborate Not reported High in organic solvents (e.g., DCM)
4-Amino-N-[2-(diethylamino)ethyl]benzamide tetraphenylborate 177 Moderate in water, high in DMSO
N,N-Dimethyl-N-(1-hexyl)-... ammonium bromide Not reported Low in water, high in ethanol

Key Insight : The tetraphenylborate anion consistently improves organic solubility, whereas halide counterions favor polar solvents .

Computational Insights

  • Density functional theory (DFT) studies on similar tetraphenylborate complexes reveal strong charge-transfer interactions between the cationic ammonium core and the borate anion, stabilizing the ion pair .
  • Non-covalent interactions (e.g., van der Waals, π-π stacking) dominate in benzoyl-containing analogues, influencing crystallinity and solubility .

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